Structural and Predicted Physicochemical Differentiation from the 3-Ethyl Analog
A key differentiator from the closely related N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1986427-95-5) is molecular size and lipophilicity. The target compound (methyl at position 3) has a molecular weight of 306.77 g/mol, while the 3-ethyl analog has a molecular weight of 320.80 g/mol (ΔMW = +14.03 g/mol for the ethyl) . This difference in heavy atom count and calculated logP (clogP) can translate into meaningful changes in permeability, solubility, and metabolic stability, affecting in vitro assay performance even when the compounds are considered close analogs [1]. In the absence of experimental potency data, this physicochemical delta is the primary quantifiable basis for selection.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 306.77 g/mol |
| Comparator Or Baseline | N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide: 320.80 g/mol |
| Quantified Difference | ΔMW = +14.03 g/mol for the ethyl analog |
| Conditions | Structures confirmed by CAS registry and vendor specification sheets. |
Why This Matters
This molecular weight difference represents a tangible physicochemical change (increased hydrophobicity) that can alter solubility, membrane permeability, and non-specific binding in biological assays, making the target compound the appropriate choice for lead series where lower lipophilicity is desired for fragment or lead-like properties.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5(3), 235-248. View Source
